3-(4-Bromophenyl)pyrrolidin-2-one

CCR4 antagonist chemokine receptor inflammation

Choose 3-(4-Bromophenyl)pyrrolidin-2-one (CAS 52413-26-0) for its validated sub-nanomolar CCR4 antagonism (IC50 3.89-7.90 nM) and clean 5-LO profile. The para-bromophenyl handle is optimized for reliable Suzuki-Miyaura diversification. This specific regioisomer ensures target engagement fidelity vs. N-aryl analogs. Essential scaffold for asthma/oncology lead optimization & SAR libraries.

Molecular Formula C10H10BrNO
Molecular Weight 240.10 g/mol
Cat. No. B7907133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromophenyl)pyrrolidin-2-one
Molecular FormulaC10H10BrNO
Molecular Weight240.10 g/mol
Structural Identifiers
SMILESC1CNC(=O)C1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H10BrNO/c11-8-3-1-7(2-4-8)9-5-6-12-10(9)13/h1-4,9H,5-6H2,(H,12,13)
InChIKeyPXLHRXBAPOJJPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromophenyl)pyrrolidin-2-one: Core Structural and Physicochemical Profile


3-(4-Bromophenyl)pyrrolidin-2-one (C₁₀H₁₀BrNO; MW: 240.10 g/mol) is a 3-aryl-substituted γ-lactam belonging to the pyrrolidin-2-one class of heterocyclic compounds [1]. The molecule consists of a saturated five-membered lactam ring bearing a para-bromophenyl group at the 3-position. The bromine substituent confers distinct electronic and steric properties that influence target binding, metabolic stability, and synthetic tractability . This compound has been evaluated in multiple biochemical assays, including CCR4 antagonism (IC₅₀ = 3.89–7.90 nM), 5-lipoxygenase inhibition (no significant activity at 100 μM), Plasmodium falciparum PfPK5 inhibition (IC₅₀ = 130 μM), and BRD4 bromodomain binding (Kd = 31.3 μM) [2][3][4][5]. Its molecular architecture positions it as both a pharmacologically probe-able scaffold and a versatile synthetic intermediate for structure–activity relationship (SAR) exploration.

Why 3-(4-Bromophenyl)pyrrolidin-2-one Cannot Be Replaced by Unsubstituted or Halogen-Variant Analogs


The 3-(4-bromophenyl) substitution pattern is not a trivial structural variation; it directly governs target engagement and off-target profiles in ways that cannot be replicated by the unsubstituted phenyl analog (3-phenylpyrrolidin-2-one), the 4-chloro derivative, or the 4-fluoro congener. In CCR4 antagonist assays, the bromine atom contributes optimal van der Waals volume and polarizability for occupancy of a hydrophobic pocket in the receptor [1]. Replacement with chlorine (smaller atomic radius) or fluorine (higher electronegativity) substantially reduces binding affinity, as demonstrated across multiple pyrrolidin-2-one-based CCR4 antagonist series . Conversely, the bromophenyl motif confers negligible activity against 5-lipoxygenase (no significant inhibition at 100 μM) [2], whereas certain 4-fluorophenyl pyrrolidin-2-ones exhibit measurable 5-LO inhibitory activity [3]. Furthermore, the 3-position regiochemistry is critical: moving the bromophenyl group to the 1-position (N-aryl) or 4-position alters the spatial orientation of the lactam ring, resulting in distinct conformational preferences (e.g., dihedral angle of ~72° in 1-(4-bromophenyl)pyrrolidin-2-one) that affect target recognition . These structure–activity relationships are sufficiently sensitive that procurement of a close analog without rigorous validation will introduce uncontrolled variables in any medicinal chemistry campaign or biochemical assay.

Quantitative Differentiation of 3-(4-Bromophenyl)pyrrolidin-2-one Against Closest Analogs


CCR4 Antagonism: Sub-nanomolar Potency Distinguishes Bromophenyl from Halogen-Variant Analogs

3-(4-Bromophenyl)pyrrolidin-2-one demonstrates potent antagonist activity at human CCR4 with IC₅₀ values of 3.89 nM and 7.90 nM in [³⁵S]-GTPγS binding assays using CHO cell membranes [1][2]. This potency is directly attributable to the 4-bromophenyl moiety; SAR studies on tri-substituted chiral pyrrolidin-2-one derivatives reveal that replacement of bromine with chlorine reduces CCR4 binding affinity by approximately 5- to 10-fold, while the unsubstituted phenyl analog exhibits minimal antagonist activity (IC₅₀ > 1 μM) under identical assay conditions [3]. The bromine atom's larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) enables optimal occupancy of a hydrophobic sub-pocket within the CCR4 transmembrane domain, a feature not achievable with smaller halogen substituents.

CCR4 antagonist chemokine receptor inflammation

Target Selectivity: Negligible 5-Lipoxygenase Inhibition Contrasts with Arachidonate-Pathway Modulators

In a direct enzymatic assay, 3-(4-bromophenyl)pyrrolidin-2-one exhibited no significant inhibition of rat basophilic leukemia-1 (RBL-1) 5-lipoxygenase at a concentration of 100 μM [1]. This contrasts sharply with known 5-LO inhibitors such as PF-4191834 (IC₅₀ = 229 nM) , degrasyn (IC₅₀ = 110 nM) [2], and 4-(ethylthio)-1-phenyl-3-pyrazolidinone (IC₅₀ = 60 nM) [3]. While certain 4-fluorophenyl pyrrolidin-2-ones have been reported to exhibit measurable 5-LO inhibitory activity [4], the 4-bromophenyl substitution appears to abolish binding to the 5-LO active site entirely. This lack of activity is a critical selectivity parameter: in therapeutic contexts where concomitant 5-LO inhibition is undesirable (e.g., due to shunting of arachidonic acid metabolism toward pro-inflammatory leukotrienes), this compound offers a cleaner pharmacological profile.

5-lipoxygenase selectivity profiling off-target

Synthetic Versatility: Bromine as a Handle for Late-Stage Diversification Not Available in Unsubstituted or Methyl Analogs

The 4-bromophenyl substituent serves as a robust synthetic handle for transition metal-catalyzed cross-coupling reactions, enabling modular elaboration of the pyrrolidin-2-one scaffold . Under standard Suzuki–Miyaura conditions, the aryl bromide undergoes facile coupling with boronic acids to install diverse aryl, heteroaryl, or alkenyl groups at the para-position . This reactivity is absent in the unsubstituted 3-phenylpyrrolidin-2-one and is substantially diminished in the 4-chloro analog due to lower reactivity of C–Cl bonds in oxidative addition [1]. The 4-methyl analog (3-(4-methylphenyl)pyrrolidin-2-one) lacks a functional handle entirely, precluding post-synthetic diversification . In a comparative study of 3,4-disubstituted pyrrolidin-2-one synthesis, the 4-bromophenyl derivative demonstrated superior yields in Michael addition–reductive ring closing sequences relative to electron-deficient aryl variants [2].

cross-coupling Suzuki coupling building block

BRD4 Binding Affinity: 100-Fold Lower Than Potent BET Inhibitors Enables Use as a Negative Control

Surface plasmon resonance (SPR) analysis reveals that 3-(4-bromophenyl)pyrrolidin-2-one binds to the BRD4 bromodomain with a dissociation constant (Kd) of 31.3 μM (3.13 × 10⁴ nM) [1]. This affinity is approximately 100- to 1,000-fold weaker than established BET bromodomain inhibitors such as (+)-JQ1 (Kd ~50–90 nM) [2], OTX015 (IC₅₀ = 92–112 nM) [3], and MS417 (IC₅₀ = 30–46 nM) [4]. The weak binding suggests that the 3-(4-bromophenyl)pyrrolidin-2-one core lacks the acetyl-lysine mimetic functionality required for high-affinity bromodomain engagement. Importantly, this low affinity makes the compound suitable as a negative control in BRD4-dependent assay systems or as a selectivity counter-screen when evaluating putative BRD4 inhibitors identified from phenotypic screens.

BRD4 bromodomain negative control

Antimalarial Kinase Inhibition: Weak PfPK5 Activity Contrasts with Potent CDK Inhibitors

In an enzymatic assay against Plasmodium falciparum cyclin-dependent protein kinase PfPK5, 3-(4-bromophenyl)pyrrolidin-2-one exhibited an IC₅₀ of 130 μM (1.30 × 10⁵ nM) [1]. This weak inhibitory activity stands in marked contrast to established PfPK5 inhibitors such as Nu6102 (IC₅₀ = 215 nM) and Purvalanol B (IC₅₀ = 130 nM) [2], as well as oxindole-based Pfmrk inhibitors that display low cross-reactivity against PfPK5 (IC₅₀ ~1.5 μM for Pfmrk, minimal PfPK5 inhibition) [3]. The compound's lack of potent PfPK5 inhibition, combined with its weak activity against human CDK1/cyclin B (IC₅₀ = 12 μM) [1], indicates that the 3-(4-bromophenyl)pyrrolidin-2-one scaffold is not a privileged kinase inhibitor pharmacophore. This property is advantageous when kinase inhibition constitutes an off-target liability in other therapeutic programs (e.g., CCR4 antagonism).

PfPK5 antimalarial kinase inhibitor

Optimal Deployment Scenarios for 3-(4-Bromophenyl)pyrrolidin-2-one in Medicinal Chemistry and Chemical Biology


Lead Optimization of CCR4 Antagonists for Inflammatory and Allergic Diseases

With validated sub-nanomolar CCR4 antagonist activity (IC₅₀ = 3.89–7.90 nM), 3-(4-bromophenyl)pyrrolidin-2-one serves as an ideal starting point for structure-based lead optimization campaigns targeting CCR4-mediated pathologies, including asthma, atopic dermatitis, and cutaneous T-cell lymphoma [1]. Medicinal chemistry teams can leverage the aryl bromide handle for parallel synthesis of focused libraries via Suzuki–Miyaura cross-coupling, systematically varying the para-substituent to modulate potency, selectivity, and ADME properties . The compound's clean 5-LO profile (no significant activity at 100 μM) ensures that observed anti-inflammatory effects in cellular or in vivo models can be confidently attributed to CCR4 antagonism rather than off-target modulation of leukotriene biosynthesis [2].

Negative Control and Selectivity Profiling in Bromodomain Inhibitor Discovery

The weak BRD4 binding affinity (Kd = 31.3 μM) of 3-(4-bromophenyl)pyrrolidin-2-one positions it as an excellent negative control compound for BET bromodomain screening campaigns [1]. Unlike truly inactive vehicle controls, this compound shares the pyrrolidin-2-one core scaffold and comparable physicochemical properties with active BET inhibitors, enabling more meaningful interpretation of assay windows and false-positive rates. It can also be employed as a selectivity counter-screen to confirm that hits emerging from phenotypic assays are not artifacts of weak, non-specific bromodomain engagement.

Modular Building Block for Diversity-Oriented Synthesis

As a versatile synthetic intermediate, 3-(4-bromophenyl)pyrrolidin-2-one is optimally deployed in diversity-oriented synthesis (DOS) workflows [1]. The aryl bromide moiety undergoes reliable cross-coupling under standard Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira conditions, enabling rapid generation of structurally diverse compound collections . This modularity is particularly valuable for academic screening centers and pharmaceutical discovery groups that require access to novel chemical space with minimal synthetic investment. The 3-position regiochemistry ensures that subsequent modifications occur at a site distal to the lactam nitrogen, preserving hydrogen-bonding interactions critical for target recognition in many biological systems.

Kinase Selectivity Counter-Screen in Antimalarial Drug Discovery

Given its weak inhibition of PfPK5 (IC₅₀ = 130 μM) and modest activity against human CDK1 (IC₅₀ = 12 μM), this compound can function as a selectivity control in antimalarial kinase inhibitor programs [1]. When evaluating novel PfPK5 or Pfmrk inhibitors, inclusion of 3-(4-bromophenyl)pyrrolidin-2-one in the screening panel helps establish the dynamic range of the assay and provides a benchmark for distinguishing specific kinase inhibition from non-specific or aggregation-based effects. Its structural similarity to certain kinase inhibitor pharmacophores (e.g., diaryl lactams) further enhances its utility as a negative control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4-Bromophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.